5-Ethynylquinoline

Organic Synthesis Cross-Coupling Sonogashira Reaction

Researchers requiring precise 5-substituted quinoline frameworks cannot substitute with other isomers due to differences in reactivity, steric fit, and electronic distribution. 5-Ethynylquinoline (CAS 103987-79-7) is the exact building block for Sonogashira-derived drug candidates and functional materials. - Essential intermediate for 5-ethynyl-quinolone-3-carboxylic acid antibacterials (US Patent 5,578,604). - Provides unique regiochemical vector for ligand design and material conjugation. - Eliminates regioisomeric impurities that are difficult to separate.

Molecular Formula C11H7N
Molecular Weight 153.184
CAS No. 103987-79-7
Cat. No. B600010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylquinoline
CAS103987-79-7
Synonyms5-Ethynylquinoline
Molecular FormulaC11H7N
Molecular Weight153.184
Structural Identifiers
SMILESC#CC1=C2C=CC=NC2=CC=C1
InChIInChI=1S/C11H7N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h1,3-8H
InChIKeyGFTBWCMHAKTOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynylquinoline Overview & Key Characteristics


5-Ethynylquinoline (CAS 103987-79-7) is a terminal alkyne-functionalized quinoline derivative. It belongs to the privileged quinoline scaffold class, which is widely recognized for its diverse biological activities and material applications. The compound is characterized by a molecular formula of C₁₁H₇N and a molecular weight of 153.18 g/mol [1]. It is primarily utilized as a synthetic intermediate and building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Sonogashira reaction, enabling the construction of complex molecular architectures [2]. Its key computed physical properties include a boiling point of 282.4±13.0 °C and a density of 1.13±0.1 g/cm³ [1].

Workflow Sonogashira cross-coupling synthesis
Selection 5-position quinoline building block
Use Context Complex molecular architecture construction

Why 5-Ethynylquinoline Has No Direct Substitutes


Generic substitution of 5-Ethynylquinoline with other quinoline derivatives, even closely related positional isomers like 3- or 6-ethynylquinoline, is not feasible in research and industrial applications due to profound differences in regioselectivity, reactivity, and resulting biological or material properties. The position of the ethynyl group on the quinoline ring dictates the compound's electronic distribution, steric hindrance, and ability to participate in specific molecular interactions [1]. For instance, the 5-position may offer unique access to specific binding pockets in biological targets or influence the conjugation pathway in materials, leading to distinct outcomes in assays or performance characteristics. Therefore, substituting with a different isomer will not yield equivalent results and can invalidate research outcomes or process development. The following quantitative evidence demonstrates the specific, measurable differences that justify the targeted procurement of 5-Ethynylquinoline.

Positional isomers (2-, 3-, 4-, 6-ethynylquinoline) differ in reactivity; 2- and 4-positions are more activated in cross-coupling.
5-Alkyl or unsubstituted quinoline analogs may not support the same antibacterial endpoint context reported for 5-ethynyl derivatives.
Photophysical behavior (fluorescence, ECL) may shift significantly with isomer position; 5-substitution profile may not transfer across isomers.

5-Ethynylquinoline Differentiation Evidence


Sonogashira Coupling: 5-Position vs 2- and 4-Isomers

While specific yield data for the synthesis of 5-ethynylquinoline itself is limited in public literature, a direct comparative study on the synthesis of n-(ethynyl)quinolines (n=2, 4, 8) provides a class-level inference. The study demonstrated that the synthesis of 2- and 4-ethynylquinolines proceeds with high efficiency via heterocoupling [1]. However, the 5-position is known to be less activated for such couplings, suggesting that achieving a comparable yield for 5-ethynylquinoline requires optimized, specific conditions. The differentiation lies in the inherent reactivity: the 2- and 4-positions are typically more reactive due to the adjacent nitrogen atom, while the 5-position, being a carbon atom on the fused benzene ring, demands distinct synthetic protocols. This implies that 5-ethynylquinoline is not a drop-in replacement; its procurement is necessary when the specific 5-substitution is required for downstream application.

Sonogashira Reactivity
Class-level inference
5-position less reactive than 2- or 4-position in Sonogashira heterocoupling
Requires dedicated synthetic protocol; not a drop-in replacement for 2- or 4-isomers.
Exact yield data not reported for 5-isomer; class-level reactivity inference.
Organic Synthesis Cross-Coupling Sonogashira Reaction

Antibacterial Activity: 5-Ethynyl vs 5-Alkyl Quinolones

A United States Patent (US5578604) discloses 5-ethynyl-substituted quinolone- and naphthyridonecarboxylic acids as antibacterial agents [1]. The patent provides a class-level inference that the 5-ethynyl group imparts specific antibacterial properties. While the patent does not contain a direct head-to-head IC₅₀ comparison for the isolated 5-ethynylquinoline building block, the invention's focus on 5-ethynyl derivatives, as opposed to the 5-alkyl or 5-vinyl counterparts also claimed, implies a structural requirement for potent activity. The 5-ethynyl group is a key structural feature distinguishing this class of compounds. The differentiation is based on the patent's explicit teaching that 5-vinyl- and 5-ethinyl-quinolone- and -naphthyridonecarboxylic acids possess antibacterial activity.

Antibacterial Motif
Class-level inference
5-ethynyl group claimed as key structural feature in quinolonecarboxylic acid antibacterials (US5578604)
Patent-based structural context; supports 5-ethynyl as required motif for this compound class.
No direct IC50 comparison available; qualitative patent teaching.
Antibacterial Medicinal Chemistry Quinolone Carboxylic Acids

Fluorescence Modulation by Ethynyl Position

A study on donor-substituted phenylquinolinylethynes demonstrated that the position of the ethynyl group on the quinoline ring (2-, 3-, or 4-) significantly affects photophysical properties, including electrogenerated chemiluminescence (ECL) [1]. While 5-ethynylquinoline was not explicitly studied, the work provides strong class-level evidence that positional isomerism dramatically alters optical behavior. This is a critical factor for applications in fluorescent probes, sensors, or optoelectronic materials. Therefore, substituting 5-ethynylquinoline with a different isomer would lead to unpredictable and likely non-equivalent performance.

Photophysical Position Effect
Class-level inference
ECL intensity and spectrum vary by ethynyl position among 2-, 3-, and 4-isomers of phenylquinolinylethynes
Position determines optical behavior; 5-substitution profile expected to be distinct.
5-position not directly measured; class-level extrapolation.
Fluorescence Photophysics Material Science

Cross-Coupling Regioselectivity: 5- vs 6-Position

While 5-ethynylquinoline's specific reactivity data is scarce, a related study on 5-bromoquinoline provides a key insight. 5-Bromoquinoline can undergo Sonogashira coupling to introduce an ethynyl group . However, the study on NBS-mediated bromination of tetrahydroquinoline notes that Sonogashira coupling occurs regioselectively at the C-6 position of the obtained bromoquinolines, not at C-5 . This implies that accessing the 5-substituted derivative requires a distinct synthetic strategy and that the 5-position is not the kinetically favored site for such couplings. Therefore, 5-ethynylquinoline represents a more challenging and unique synthetic target compared to, for instance, 6-ethynylquinoline.

Coupling Regioselectivity
Data to verify
C-6 favored over C-5 for Sonogashira coupling on related bromoquinoline scaffolds
5-substitution requires distinct synthetic strategy; 5-isomer is a more specialized target.
Source-specific review recommended; regioselectivity context for procurement planning.
Cross-Coupling Regioselectivity Synthetic Chemistry

Key Application Scenarios for 5-Ethynylquinoline


5-Ethynyl Quinolone Antibacterials

For medicinal chemistry programs focused on developing novel antibacterial agents, 5-Ethynylquinoline serves as a critical intermediate for synthesizing 5-ethynyl-quinolone-3-carboxylic acid derivatives, as claimed in US Patent US5578604. The 5-ethynyl group is a key structural feature for this specific class of compounds, and substitution with a 5-alkyl or other positional isomers will not yield the same antibacterial activity profile. Researchers should procure 5-Ethynylquinoline to ensure the integrity of their lead optimization efforts in this narrow chemical space [1].

Position-Specific Fluorescent Probes and Materials

The class-level evidence from studies on phenylquinolinylethynes indicates that the position of the ethynyl group is a critical determinant of photophysical properties such as fluorescence and ECL. 5-Ethynylquinoline is the required precursor for constructing donor-acceptor systems, mesomeric betaines, or conjugated polymers where the electronic coupling and emission wavelength are fine-tuned by the 5-position substitution pattern. Substituting with a 2-, 3-, or 4-isomer would result in a different photophysical outcome, making the procurement of the exact isomer essential for reproducible results in sensor or optoelectronic device development [2].

Regioselective Sonogashira Coupling for Complex Architectures

5-Ethynylquinoline is a valuable building block for synthesizing highly functionalized heterocycles and ligands where the 5-position attachment is essential for the target molecule's geometry or binding properties. The class-level inference from the regioselectivity of Sonogashira couplings on bromoquinolines suggests that the 5-substituted isomer is a more specialized and less kinetically favored product compared to the 6-substituted analog. Therefore, researchers requiring a precisely defined 5-substituted quinoline framework must specifically procure 5-Ethynylquinoline to achieve the desired molecular topology and avoid the formation of regioisomeric impurities that would be difficult to separate .

5-Substituted Quinoline Ligands for Catalysis and Biological Targets

The 5-position of the quinoline ring offers a unique vector for projecting functional groups into space. When the design of a ligand for a metal catalyst or a biological target (e.g., an enzyme active site) specifically requires substitution at the quinoline 5-position for optimal binding or steric fit, 5-Ethynylquinoline is the necessary starting material. Using a 2-, 4-, or 6-substituted analog would result in a different spatial orientation and potentially a complete loss of activity or selectivity. This is a direct consequence of the scaffold's regiochemistry, and procurement of the correct isomer is non-negotiable for structure-activity relationship studies.

Application
Selection Property
Validation Focus
Quinolone antibacterial research
5-position ethynyl motif integrity
Antibacterial endpoint context review
Fluorescent probe and sensor development
Isomer-specific photophysical profile
Optical behavior reproducibility
Regioselective cross-coupling architectures
5-substitution synthetic accessibility
Regioisomeric purity verification
5-Substituted quinoline ligand design
Spatial orientation and binding geometry
Structure-activity relationship validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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